molecular formula C12H21NO2 B13198065 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13198065
M. Wt: 211.30 g/mol
InChI Key: PYZHAMRFBXJPNP-UHFFFAOYSA-N
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Description

7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with two fused rings (cyclopentane and cyclohexane) sharing a single nitrogen atom (2-aza). This compound belongs to a class of GABA (γ-aminobutyric acid) analogues, which are of interest in medicinal chemistry for their neuropharmacological activity . Its spirocyclic framework enhances metabolic stability compared to linear analogs, making it a promising candidate for drug development .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-8-3-9(2)5-12(4-8)7-13-6-10(12)11(14)15/h8-10,13H,3-7H2,1-2H3,(H,14,15)

InChI Key

PYZHAMRFBXJPNP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)CNCC2C(=O)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid typically involves constructing the azaspiro bicyclic core followed by functionalization at the 4-position to introduce the carboxylic acid group. The presence of methyl groups at the 7 and 9 positions requires regioselective and stereoselective methods to ensure the correct substitution pattern.

Stepwise Synthetic Approach from Patent Literature

A detailed preparation method for azaspiro compounds structurally related to 7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is disclosed in patent WO2018153312A1, which outlines a multistep synthetic sequence:

Step Reaction Description Reagents/Conditions Outcome
3 Reduction of precursor compound iii Zinc powder, saturated ammonium chloride solution Formation of compound iv
4 Reduction of compound iv Sodium borohydride Formation of compound v
5 Mesylation of compound v Methanesulfonyl chloride Formation of compound vi
6 Azide substitution Sodium azide Formation of compound vii
7 Hydrogenation Hydrogen gas, palladium on carbon Formation of compound viii
8 Amide coupling R1COOH, 1-hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), triethylamine Formation of compound ix
9 Acid treatment and carbonyldiimidazole coupling Hydrogen chloride in ethanol, N,N'-carbonyldiimidazole, R2-OH, triethylamine Formation of compound x (final azaspiro compound)

This sequence demonstrates the strategic use of reduction, substitution, hydrogenation, and coupling reactions to build the azaspiro core and introduce functional groups, including the carboxylic acid moiety. The reaction conditions are optimized to preserve the spirocyclic structure and stereochemistry while enabling functional group transformations.

Key Reaction Types and Catalytic Methods

Radical-Mediated Cyclization

Copper-catalyzed radical cyclization is a prominent method for synthesizing 2-azaspiro[4.5]decane derivatives. This approach uses copper(I) iodide as a catalyst and involves radical addition and dearomatization steps to form the spirocyclic ring system:

  • Substrates: N-benzylacrylamides and ethyl bromodifluoroacetate
  • Catalyst system: CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Solvent: Dimethylformamide (DMF)
  • Conditions: 80°C, 12 hours
  • Mechanism: Radical addition initiated by Cu(I) generates a difluoroalkyl radical that undergoes intramolecular cyclization to form the spiro structure
  • Yield: Up to 85% for electron-withdrawing substituted derivatives

This method is advantageous for its one-pot reaction setup and high yields, enabling efficient construction of the azaspiro core with functional group tolerance.

Diastereoselective Photocatalytic Cyclization

Photocatalysis using chiral phosphoric acids (CPAs) under visible light irradiation offers a stereoselective route to azaspirocycles:

  • Substrate: N-benzylacrylamides with aryl substituents
  • Catalyst: racemic CPA (10 mol%)
  • Light source: Blue LED irradiation
  • Mechanism: Single-electron oxidation forms a radical cation intermediate; intramolecular hydrogen bonding directs the cyclization geometry, achieving high stereocontrol
  • Outcome: High diastereoselectivity in spirocycle formation

This approach is valuable for preparing stereochemically defined azaspiro compounds, important for biological activity studies.

Oxidation and Reduction Transformations

Selective oxidation and reduction steps are employed to modify the nitrogen and carbon centers of the azaspiro framework:

  • Oxidation: Potassium permanganate and other oxidants can convert the azaspiro ring to corresponding oxides or carboxylic acids.
  • Reduction: Lithium aluminum hydride is commonly used to reduce intermediates to amines or alcohols, facilitating subsequent functionalization.

These transformations enable the fine-tuning of the compound’s chemical properties and the introduction of the carboxylic acid group at the 4-position.

Retrosynthetic Analysis and Computational Predictions

Modern synthetic planning tools leverage large reaction databases (e.g., Pistachio, Reaxys) and AI algorithms to predict feasible synthetic routes for azaspiro compounds. Retrosynthetic analysis focuses on breaking down the target molecule into simpler precursors via:

  • Radical cyclizations
  • Nucleophilic substitutions
  • Carbodiimide-mediated coupling reactions

These computational methods help identify optimal reaction sequences, catalyst choices, and reagent combinations to maximize yield and stereoselectivity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Type Conditions Yield (%) Stereoselectivity Comments
Copper-catalyzed difluoroalkylation/dearomatization CuI, 1,10-phenanthroline, N-benzylacrylamides, ethyl bromodifluoroacetate Radical cyclization DMF, 80°C, 12 h Up to 85 Moderate to high One-pot, efficient for difluoroalkylated derivatives
Photocatalytic cyclization with chiral phosphoric acid rac-CPA, blue LED, N-benzylacrylamides Photocatalytic radical cyclization Ambient temperature, light irradiation Moderate to high High diastereoselectivity Enables stereocontrol
Multistep reduction and substitution sequence (patent WO2018153312A1) Zn, NH4Cl, NaBH4, MsCl, NaN3, Pd/C, EDCI, HOBt Reduction, mesylation, azide substitution, hydrogenation, amide coupling Varied, stepwise Not specified Controlled stereochemistry Scalable, used for pharmaceutical intermediates

Research Discoveries and Applications

  • The azaspiro scaffold is a key motif in natural alkaloids and synthetic bioactive molecules with immunomodulatory, antiviral, and anticonvulsant activities.
  • Derivatives of 2-azaspiro[4.5]decane have shown potential anticancer activity by inducing apoptosis in multiple myeloma and other cancer cell lines.
  • The carboxylic acid functionality at the 4-position facilitates further derivatization for drug development, including enzyme inhibition targeting metabolic and inflammatory pathways.
  • Efficient synthetic methods enable the preparation of diverse functionalized azaspiro compounds for medicinal chemistry and material science applications.

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can be employed under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for "7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid" are not available in the search results, the available literature does highlight its potential in various scientific and industrial applications.

Note: The search results contain information for both "7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid" and "7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid". While similar, they are different compounds. This article will focus on "7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid" where possible, but information on the similar compound may be included where relevant.

Scientific Research Applications

7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid, which shares a similar structure, has applications in chemistry, biology, medicine and industry. These applications may also be relevant to 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid due to the similarity in structure.

  • Chemistry It can serve as a building block in synthesizing complex organic molecules.
  • Biology It is studied for potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is explored as a potential pharmaceutical intermediate.
  • Industry It is used in developing new materials with unique properties.

7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid can undergo several chemical reactions:

  • Oxidation It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction Reduction reactions can convert the compound into alcohols or amines. Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
  • Substitution It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

The specific products formed depend on the reagents and conditions used.

Related Compounds

  • 2-[(tert-butoxy)carbonyl]-7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid: This compound has the molecular formula C17H29NO4 .
  • Tert-butyl 7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylate: This compound has a molecular weight of 267.41 .

Mechanism of Action

The mechanism of action of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the spiro ring system can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table highlights structural differences between 7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid and related spirocyclic compounds:

Compound Name Core Structure Substituents Functional Groups Key Structural Differences
7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid Spiro[4.5]decane 7-CH₃, 9-CH₃ Carboxylic acid (C4) Methyl groups enhance steric bulk
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate Spiro[4.5]decane N-Benzyl, ester (C1) Ester (C1), aromatic benzyl group Position of nitrogen (7-aza vs. 2-aza) and substituent polarity
2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride Spiro[4.5]decane with oxygen 8-oxa, benzyl (N2), HCl salt Carboxylic acid (C4), oxa ring Oxygen atom in spiro system alters ring strain and solubility
8-[2-(4-Phenylpiperidin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione Spiro[4.5]decane Piperidinyl-ethyl, diketones (C7, C9) Two ketone groups Lack of carboxylic acid; diketones increase electrophilicity

Physicochemical Properties

  • 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid : The methyl groups at C7 and C9 increase hydrophobicity (logP ~1.8 estimated), while the carboxylic acid (pKa ~4.5) enhances aqueous solubility at physiological pH.
  • N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate : The benzyl group introduces aromatic π-π interactions (logP ~2.5), and the ester moiety reduces acidity (pKa ~0 for the ester vs. 4.5 for carboxylic acid).
  • 8-Azaspiro[4.5]decane-7,9-dione derivatives : Diketones (C=O at C7 and C9) lower logP (~1.2) but increase hydrogen-bond acceptor capacity, impacting membrane permeability.

Spectral Data Comparison

  • IR Spectroscopy :
    • 7,9-Dimethyl derivative : Expected C=O stretch at ~1700 cm⁻¹ (carboxylic acid) and NH stretch at ~3300 cm⁻¹ (if protonated).
    • Compound 7f () : Exhibits three C=O stretches (1678–1655 cm⁻¹) and NH₂ bands (3186–3383 cm⁻¹), absent in the dimethyl compound due to lack of amide groups.
  • ¹H-NMR :
    • 7,9-Dimethyl derivative : Methyl protons as singlets (δ ~1.2–1.5 ppm), distinct from the multiplet signals of cyclohexyl protons in compound 8a (δ 1.20–2.30 ppm) .

Biological Activity

7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is a bicyclic compound notable for its unique spiro structure, which includes a nitrogen atom within its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H21NO2
  • Molecular Weight : 211.30 g/mol
  • Structure : Characterized by a spirocyclic framework with specific methyl substitutions at positions 7 and 9.

Biological Activity Overview

Research indicates that 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid exhibits various biological activities, primarily through its interaction with specific biological targets such as enzymes and receptors.

  • Binding Affinity : Studies have shown that the compound interacts with biological targets, suggesting potential efficacy as a therapeutic agent.
  • Structure-Activity Relationship (SAR) : Modifications to the spiro structure can enhance binding interactions, indicating the importance of SAR studies for optimizing biological profiles.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid reveal effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated significant inhibition zones compared to control groups.
  • Antidiabetic Properties : The compound has been assessed for its potential antidiabetic effects, particularly in inhibiting α-glucosidase activity, which is crucial for managing blood glucose levels.
  • Antitubercular Activity : Similar compounds in the azaspiro family have shown promise against Mycobacterium tuberculosis, suggesting that 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid may also possess this activity.

Data Table: Comparative Biological Activities

Compound NameAntimicrobial ActivityAntidiabetic ActivityAntitubercular Activity
7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acidModerateSignificantPotential
Similar Azaspiro Compounds (e.g., 8,8-Dimethyl)HighModerateHigh

Synthesis and Derivatives

The synthesis of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid can be achieved through various methods, including:

  • Copper-Catalyzed Reactions : Effective methods have been developed for synthesizing derivatives that may enhance biological activity.

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